An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]benzothiazole-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]benzothiazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Imidazo[2,1-b]benzothiazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]benzothiazole scaffold is a privileged structure, appearing in a variety of biologically active molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The introduction of a carbaldehyde group at the 2-position provides a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate in the development of novel drug candidates. This document details the synthesis, spectroscopic characterization, and chemical reactivity of Imidazo[2,1-b]benzothiazole-2-carbaldehyde, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.
Introduction to the Imidazo[2,1-b]benzothiazole Scaffold
The Imidazo[2,1-b]benzothiazole system is a fused tricyclic heterocycle that combines the structural features of benzothiazole and imidazole. This fusion results in a rigid, planar molecule with a unique electronic distribution, which is conducive to interactions with biological macromolecules.[4] The benzothiazole moiety itself is a well-known pharmacophore present in numerous FDA-approved drugs. The imidazole ring, also a common feature in biologically active compounds, further enhances the drug-like properties of the fused system.
Derivatives of the imidazo[2,1-b]benzothiazole core have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
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Antimicrobial and Antifungal Activity [3]
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Anticancer Activity [1]
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Anti-inflammatory Activity [5]
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Immunosuppressive Activity [6]
The aldehyde functionality at the 2-position of the imidazo[2,1-b]benzothiazole ring system serves as a crucial building block for the synthesis of a diverse library of derivatives. The electrophilic nature of the aldehyde carbon and the acidity of the aldehydic proton allow for a wide array of chemical transformations, enabling the exploration of the chemical space around this privileged scaffold.
Synthesis of Imidazo[2,1-b]benzothiazole-2-carbaldehyde
The most common and effective method for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction .[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts with electron-rich systems to afford an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction is predicated on the generation of the electrophilic Vilsmeier reagent. The reaction of DMF with POCl₃ forms the electrophilic chloroiminium cation. The electron-rich Imidazo[2,1-b]benzothiazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a covalent intermediate. Subsequent elimination and hydrolysis yield the final aldehyde product. The choice of DMF and POCl₃ is based on their ready availability, relatively low cost, and the mild reaction conditions they afford.
Caption: Figure 1: Vilsmeier-Haack Reaction for Synthesis
Detailed Experimental Protocol
Materials:
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Imidazo[2,1-b]benzothiazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Sodium sulfate, anhydrous
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Imidazo[2,1-b]benzothiazole (1.0 eq) in anhydrous DMF (10 volumes).
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Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Imidazo[2,1-b]benzothiazole-2-carbaldehyde.
Spectroscopic and Physical Properties
The structural elucidation of Imidazo[2,1-b]benzothiazole-2-carbaldehyde is confirmed through a combination of spectroscopic techniques and physical property measurements.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂OS | [9] |
| Molecular Weight | 202.23 g/mol | [9] |
| Appearance | Expected to be a crystalline solid | Inferred |
| CAS Number | 114095-04-4 | [9] |
Spectroscopic Data (Predicted and Inferred)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehydic Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
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Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm, corresponding to the protons on the benzothiazole and imidazole rings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region of δ 180-190 ppm.
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Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-150 ppm.
IR (Infrared) Spectroscopy:
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Carbonyl Stretch (C=O): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
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C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.
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C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
MS (Mass Spectrometry):
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Molecular Ion Peak (M⁺): An intense peak at m/z = 202, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Expect to see fragments corresponding to the loss of CO (M-28) and other characteristic fragmentations of the heterocyclic core.
Caption: Figure 2: Spectroscopic Characterization Workflow
Chemical Reactivity and Synthetic Utility
The 2-carbaldehyde group on the Imidazo[2,1-b]benzothiazole scaffold is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
1. Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative can then be used in amide coupling reactions to introduce a wide range of substituents.
2. Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
3. Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), the aldehyde can undergo reductive amination to form the corresponding amine derivatives. This is a powerful method for introducing nitrogen-containing side chains.
4. Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, allowing for the extension of the carbon chain.
5. Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds, such as malonates or nitriles, in Knoevenagel condensations. It can also react with amines to form Schiff bases (imines), which can be further modified.
These transformations highlight the synthetic utility of Imidazo[2,1-b]benzothiazole-2-carbaldehyde as a key starting material for the generation of diverse chemical libraries for drug discovery screening.
Applications in Drug Discovery
The Imidazo[2,1-b]benzothiazole-2-carbaldehyde is not typically an end-product for therapeutic use but rather a critical intermediate. Its value lies in its potential to be elaborated into a wide array of derivatives that can be screened for various biological activities. For instance, the synthesis of Schiff base derivatives from this aldehyde has been shown to produce compounds with significant antioxidant properties.[4]
The structural rigidity and planarity of the core, combined with the diverse functionalities that can be introduced via the aldehyde group, make this scaffold an attractive starting point for targeting a range of biological targets, including kinases, proteases, and other enzymes. The development of derivatives from this core could lead to new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions.
Conclusion
Imidazo[2,1-b]benzothiazole-2-carbaldehyde is a synthetically valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable and scalable method. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, enabling the creation of diverse libraries of compounds for drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any researcher looking to leverage this promising scaffold in the development of novel therapeutic agents.
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